molecular formula C12H32N5+ B039011 Tetrakis(3-aminopropyl)ammonium CAS No. 111216-37-6

Tetrakis(3-aminopropyl)ammonium

Cat. No.: B039011
CAS No.: 111216-37-6
M. Wt: 246.42 g/mol
InChI Key: XJXHSXSKNSIRGP-UHFFFAOYSA-N
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Description

Tetrakis(3-aminopropyl)ammonium is a branched polyamine compound often found in cells of extreme thermophiles and hyperthermophiles. These organisms belong to both Bacteria and Archaea domains and thrive in extreme temperatures. The compound plays a crucial role in stabilizing nucleic acids and proteins under such conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrakis(3-aminopropyl)ammonium involves the reaction of ammonia with 3-aminopropylamine under controlled conditions. The process typically requires a catalyst and is carried out at elevated temperatures to ensure complete reaction . The original method for the synthesis has been modified to improve yield and efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain optimal reaction conditions and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(3-aminopropyl)ammonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include amine oxides, simpler amines, and substituted polyamines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrakis(3-aminopropyl)ammonium is unique due to its branched structure, which provides enhanced stability to nucleic acids and proteins compared to linear polyamines. This makes it particularly effective in extreme conditions where other polyamines may not perform as well .

Biological Activity

Tetrakis(3-aminopropyl)ammonium (TAA) is a branched polyamine compound with significant biological activity, particularly in stabilizing nucleic acids and proteins under extreme conditions. This article explores its mechanisms of action, applications in various fields, and relevant research findings.

Overview of this compound

TAA is characterized by its quaternary ammonium structure, which allows it to interact electrostatically with negatively charged phosphate groups in nucleic acids. This interaction is crucial for maintaining the structural integrity of DNA and RNA, especially in thermophilic organisms that thrive in high-temperature environments .

The primary mechanism through which TAA exerts its biological activity involves:

  • Electrostatic Binding : TAA binds to the phosphate backbone of nucleic acids, preventing thermal denaturation and stabilizing their structures during high-temperature conditions.
  • Stabilization of RNA : Research indicates that TAA is particularly effective in stabilizing single-stranded RNA (ssRNA) and tRNA, outperforming other polyamines in this regard .

Comparative Stability Analysis

The stabilization effects of TAA compared to other polyamines can be summarized in the following table:

PolyamineStabilization of dsDNAStabilization of ssRNA
This compoundModerateHigh
CaldopentamineHighModerate
ThermospermineModerateLow

This table illustrates that while linear polyamines like caldopentamine are more effective at stabilizing double-stranded DNA (dsDNA), TAA excels in stabilizing ssRNA structures .

Case Studies and Research Findings

  • Thermal Denaturation Studies : A study utilizing differential scanning calorimetry demonstrated that the melting temperature (TmT_m) of dsDNA increased with higher concentrations of TAA. This indicates a strong correlation between TAA concentration and its stabilizing effect on nucleic acids .
  • Poly-ion Complex Formation : TAA has been utilized to form poly-ion complexes with heparin, which allows for sustained release applications in medical therapies. The stability and sticky nature of these complexes enhance their potential for drug delivery systems .
  • Role in Extreme Environments : Research has shown that TAA plays a critical role in the survival of extreme thermophiles by stabilizing essential biomolecules under conditions that would typically lead to denaturation or degradation .

Applications

TAA's unique properties have led to its application across various fields:

  • Biotechnology : Used as a stabilizing agent for nucleic acids in molecular biology techniques.
  • Medicine : Potential applications in antiviral therapies by stabilizing RNA structures.
  • Industrial Processes : Employed in the production of poly-ion complexes for drug delivery systems .

Properties

IUPAC Name

tetrakis(3-aminopropyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H32N5/c13-5-1-9-17(10-2-6-14,11-3-7-15)12-4-8-16/h1-16H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXHSXSKNSIRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C[N+](CCCN)(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32N5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149542
Record name Tetrakis(3-aminopropyl)ammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111216-37-6
Record name Tetrakis(3-aminopropyl)ammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111216376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrakis(3-aminopropyl)ammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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